1,5-Dihydroxy-4,8-dinitroanthraquinone

説明

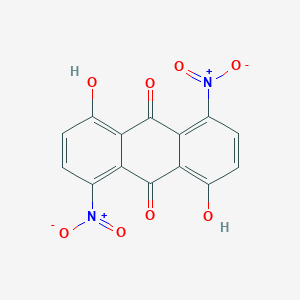

1,5-Dihydroxy-4,8-dinitroanthraquinone (CAS 128-91-6) is a synthetic anthraquinone derivative with the molecular formula C₁₄H₆N₂O₈ and a molecular weight of 330.21 g/mol . It features a planar anthracene backbone substituted with two hydroxyl (-OH) groups at positions 1 and 5 and two nitro (-NO₂) groups at positions 4 and 6. This substitution pattern confers unique electronic and steric properties, making it a precursor for dichroic dyes used in liquid crystal displays (LCDs). Its UV-Vis absorption maximum at 580 nm and high order parameter (0.71) are critical for optical applications .

Structure

2D Structure

特性

IUPAC Name |

1,5-dihydroxy-4,8-dinitroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6N2O8/c17-7-3-1-5(15(21)22)9-11(7)14(20)10-6(16(23)24)2-4-8(18)12(10)13(9)19/h1-4,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIHODIOWPLCMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059589 | |

| Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128-91-6 | |

| Record name | 1,5-Dihydroxy-4,8-dinitro-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthrarufin,8-dinitro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dihydroxy-4,8-dinitroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Direct Nitration Using Mixed Acid Systems

Concentrated nitric acid (98–99%) and sulfuric acid (98–105%) are combined in mass ratios of 5–30:1 (nitric acid to anthraquinone) and 1–2:1 (sulfuric acid to anthraquinone), respectively. The reaction proceeds at –20°C to +15°C, with gradual heating to 60–65°C to complete nitration. This method achieves 88–92% conversion to 1,5- and 1,8-dinitroanthraquinone isomers, which are precursors for subsequent hydrolysis.

Key Parameters:

Halogen-Mediated Nitration

While less common, halogenated anthraquinones (e.g., 1,5-dibromoanthraquinone) undergo nitration at reduced temperatures (0–10°C) with nitric acid. This method avoids sulfonic acid byproducts but requires additional steps to remove halogen substituents.

Hydrolysis of Nitrated Intermediates

Alkaline hydrolysis converts nitrated precursors into the target dihydroxy-dinitro compound. Sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) in aqueous solutions (pH 10–12) at 100–102°C cleaves ether or sulfonic acid groups.

Hydrolysis of 1,5-Di(lower alkoxy)-4,8-dinitroanthraquinone

A suspension of 1,5-diethoxy-4,8-dinitroanthraquinone in 10% NaOH is refluxed for 4–6 hours, yielding 85–90% pure product after filtration. Residual alkoxy groups (<5%) are removed via recrystallization from ethanol-water mixtures.

Sulfonic Acid Group Cleavage

When starting from sulfonated precursors (e.g., this compound-2,6-disulfonic acid), hydrolysis employs sodium sulfhydrate (NaSH) at 70–100°C. This reduces nitro groups to amines if present, necessitating precise stoichiometric control.

Purification and Isolation Techniques

Crude reaction mixtures require rigorous purification to isolate this compound from isomers and byproducts.

Crystallization from Dilute Sulfuric Acid

Adding the nitration melt to cold water precipitates the product, which is filtered and washed with dilute brine (5% NaCl). This removes residual sulfuric acid and inorganic salts, achieving 70–75% recovery.

Chromatographic Separation

For high-purity requirements (>95%), column chromatography using silica gel and ethyl acetate/hexane (1:3) eluent resolves 1,5- and 1,8-isomers. HPLC analysis (C18 column, acetonitrile/water mobile phase) confirms purity, with UV detection at 580 nm.

Industrial-Scale Production Optimization

Large-scale synthesis prioritizes cost efficiency and minimal waste. The continuous nitration-hydrolysis process, as patented by CN101423477B, reduces sulfuric acid consumption by 40% compared to batch methods.

Reaction Conditions for Batch vs. Continuous Processing

| Parameter | Batch Method | Continuous Method |

|---|---|---|

| Nitration Time | 8–10 hours | 4–6 hours |

| Temperature Control | ±2°C | ±1°C |

| Sulfuric Acid Use | 2.5 kg/kg product | 1.4 kg/kg product |

| Yield | 78–82% | 85–88% |

Analytical Validation of Product Quality

Post-synthesis analysis ensures compliance with industrial standards:

Spectroscopic Characterization

化学反応の分析

Reduction Reactions

The nitro groups (-NO₂) on the anthraquinone structure undergo reduction to form amino derivatives. Key methods include:

Reduction with NaHS in alkaline conditions (pH ≥10) at 100°C yields the diamino derivative, a critical intermediate for dyes like CI Disperse Blue 56 .

Oxidation Reactions

The hydroxyl (-OH) groups and aromatic system participate in oxidation, forming quinones:

| Oxidizing Agent | Product | Conditions | Source |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Quinone derivatives | Acidic or neutral | |

| Chromium trioxide (CrO₃) | Oxidized anthraquinone structures | Elevated temperature |

These reactions exploit the electron-rich aromatic system, with nitro groups influencing regioselectivity.

Substitution Reactions

The hydroxyl groups undergo substitution under acidic or basic conditions:

| Reagent/Conditions | Substituted Group | Product Application | Source |

|---|---|---|---|

| Alkyl halides (acid/base) | -OR (ether) | Modified dyes/polymers | |

| Sulfonating agents (H₂SO₄) | -SO₃H (sulfonic acid) | Water-soluble derivatives |

Substitution reactions enable functionalization for tailored applications in dyes and materials science.

Hydrolysis

Alkaline hydrolysis converts the compound into dye precursors:

| Conditions | Product | Application | Source |

|---|---|---|---|

| Aqueous NaOH/KOH (heated) | CI Disperse Blue 56 | Textile dye synthesis |

This reaction is industrially significant, leveraging the reactivity of nitro and hydroxyl groups under basic conditions .

Complexation Reactions

Limited studies suggest potential metal coordination, though data specific to this compound is sparse. For analogous compounds (e.g., 1,8-dihydroxy derivatives), reactions with lead nitrate under basic conditions form coordination complexes .

Mechanistic Insights

-

Reduction : Proceeds via sequential electron transfer to nitro groups, forming amine intermediates .

-

Oxidation : Hydroxyl groups act as electron donors, facilitating aromatic ring oxidation.

-

Substitution : Acid/base catalysis polarizes hydroxyl groups, enhancing nucleophilic attack.

This compound’s reactivity is foundational for synthesizing dyes, pharmaceuticals, and advanced materials. Further studies on its catalytic and photochemical properties could expand its utility.

科学的研究の応用

Chemical Applications

Dye Precursor

1,5-Dihydroxy-4,8-dinitroanthraquinone serves as a precursor for dyes, particularly in the production of CI Disperse Blue 56. Its unique chemical structure allows it to participate in various dye synthesis reactions, making it valuable in textile and pigment industries.

Photoinitiators

This compound has been investigated for its use as a photoinitiator in photopolymerization processes. Its absorption properties in the blue light spectrum make it suitable for applications under LED lighting conditions, enhancing its utility in materials science .

Biological Applications

Antibacterial Activity

Research indicates that this compound exhibits antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. It acts by inhibiting the enzyme phosphopantetheine adenylyltransferase (PPAT), crucial for bacterial growth. This mechanism highlights its potential as a therapeutic agent against antibiotic-resistant strains .

Anticancer Properties

The compound has also been explored for its anticancer activity. Studies show that derivatives of anthraquinones can inhibit cell proliferation in various cancer cell lines, including cisplatin-resistant ovarian cancer cells. The mechanism involves interference with DNA replication and cell cycle progression, suggesting that this compound could be a candidate for cancer treatment .

Industrial Applications

Luminescent Materials

In the industrial sector, this compound is utilized in the production of luminescent materials. Its properties enable it to be incorporated into products requiring luminescence, such as displays and lighting technologies.

Explosives

The compound's chemical stability and reactivity make it suitable for applications in explosives. Its dinitro groups enhance its energy content, which is beneficial for formulations requiring high explosive performance.

Antibacterial Efficacy

A study conducted on the antibacterial activity of this compound demonstrated its effectiveness against resistant bacterial strains. The minimal inhibitory concentration was established at 125 µg/mL against Staphylococcus aureus, showcasing its potential as an alternative treatment option in antibiotic resistance scenarios .

Anticancer Research

In vitro studies highlighted that derivatives of this compound exhibit enhanced cytotoxicity against ovarian cancer cells compared to standard chemotherapy agents like mitoxantrone. The results indicated up to five-fold increased potency against cisplatin-resistant cells .

作用機序

The antibacterial activity of 1,5-dihydroxy-4,8-dinitroanthraquinone is attributed to its ability to inhibit the enzyme phosphopantetheine adenylyltransferase (PPAT) in bacteria . This inhibition disrupts the bacterial nucleotide-binding site, leading to bacteriostatic effects. The nitro groups in the compound play a crucial role in its binding affinity and antibacterial activity .

類似化合物との比較

Table 1: Structural Comparison of Anthraquinone Derivatives

Key Observations:

- Positional Isomerism: Shifting nitro and hydroxyl groups (e.g., 1,5- vs. 1,8-OH) alters electronic properties. For example, 1,8-Dihydroxy-4,5-dinitroanthraquinone exhibits antibacterial activity against Staphylococcus aureus due to enhanced intermolecular interactions with bacterial enzymes .

- Functional Group Replacement : Replacing hydroxyl with methoxy (-OCH₃) or chloro (-Cl) groups modifies solubility and reactivity. The methoxy derivative (CAS 6407-56-3) is more lipophilic, aiding sulfonation reactions , while the chloro derivative (CAS unlisted) improves thermal stability in catalytic applications .

Physicochemical and Application-Specific Comparisons

Table 2: Functional Properties and Research Findings

Key Observations:

- Optical Properties : The 1,5-dihydroxy-4,8-dinitro derivative’s red-shifted absorption (580 nm) compared to the 1,8-dihydroxy isomer (550 nm) is attributed to extended conjugation and nitro group orientation .

- Thermal Behavior : Chloro substituents enhance thermal stability, making the dichloro derivative suitable for high-temperature catalytic processes .

生物活性

1,5-Dihydroxy-4,8-dinitroanthraquinone (DHDNA) is a synthetic derivative of anthraquinone, a class of compounds known for their diverse biological activities. This compound has garnered attention for its potential applications in antibacterial therapy, particularly against antibiotic-resistant strains of bacteria. This article reviews the biological activity of DHDNA, focusing on its antibacterial properties, mechanism of action, and relevant pharmacological studies.

DHDNA exhibits a unique arrangement of hydroxyl and nitro groups that influence its biological activity. It is soluble in organic solvents such as benzene and dimethylformamide, suggesting good bioavailability characteristics. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C14H8N4O4 |

| Molecular Weight | 288.24 g/mol |

| Solubility | Soluble in organic solvents |

| Structure | DHDNA Structure |

Antibacterial Activity

DHDNA has demonstrated significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis. Research indicates that DHDNA can inhibit the growth of both antibiotic-sensitive and antibiotic-resistant strains of these bacteria.

Minimum Inhibitory Concentration (MIC)

The MIC values for DHDNA against various bacterial strains are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Enterococcus faecalis | 125 |

| Escherichia coli | Not effective |

These results indicate that DHDNA is effective at concentrations that can be clinically relevant for treating infections caused by resistant strains .

The primary mechanism through which DHDNA exerts its antibacterial effects involves the inhibition of phosphopantetheine adenylyltransferase (PPAT), an enzyme critical for bacterial growth. The compound binds to the nucleotide-binding site of PPAT, disrupting normal enzymatic functions necessary for bacterial proliferation.

Binding Interactions

Molecular docking studies have elucidated the interactions between DHDNA and PPAT:

- Hydrogen Bonds : DHDNA forms multiple hydrogen bonds with key residues in the active site of PPAT.

- Binding Affinity : The presence of hydroxyl and nitro groups enhances the binding affinity compared to similar compounds lacking these functional groups .

Case Studies

Several studies have investigated the efficacy of DHDNA in vitro:

- In Vitro Evaluation : A study utilized the agar macrodilution method to assess DHDNA's antibacterial activity against nine isolates each of S. aureus and E. faecalis. Results showed complete inhibition at 125 µg/mL .

- Resistance Resensitization : Another study explored DHDNA's potential to resensitize antibiotic-resistant bacteria to conventional antibiotics. Results indicated that co-administration with certain antibiotics enhanced their efficacy against resistant strains .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile suggests that DHDNA may have favorable absorption characteristics due to its solubility in organic solvents. However, comprehensive toxicity studies are necessary to evaluate its safety profile for therapeutic use.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,5-Dihydroxy-4,8-dinitroanthraquinone, and how are they experimentally determined?

- Answer : The compound (CAS 128-91-6) has a molecular formula C₁₄H₆N₂O₈ and molecular weight 330.21 g/mol . Key properties include:

- Melting Point : ≥196°C (determined via differential scanning calorimetry) .

- Purity : Assessed via titrimetry (>96.0%) .

- Spectroscopic Characterization : Use FT-IR for nitro/hydroxyl group identification, UV-Vis for π-π* transitions (λmax ~400–500 nm in DMSO), and NMR (¹H/¹³C) for structural elucidation .

Q. What are the laboratory-scale synthesis routes for this compound?

- Answer : A common method involves:

Nitration : Start with 1,5-dihydroxyanthraquinone under controlled nitration (HNO₃/H₂SO₄, 0–5°C) to introduce nitro groups at positions 4 and 8 .

Purification : Recrystallize using dimethylformamide (DMF) or acetic acid to isolate the product .

- Critical Parameters : Maintain low temperatures to avoid over-nitration and monitor reaction progress via TLC .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer :

- Storage : Keep in airtight containers, away from light and moisture, at ambient temperature .

- Handling : Use PPE (gloves, lab coat, N95 mask) to prevent inhalation/contact. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention .

- Waste Disposal : Neutralize with alkaline solutions before disposal to reduce nitro group reactivity .

Q. How is this compound utilized in biological research applications?

- Answer : It serves as:

- Bioimaging Probe : Functionalize with sulfonic acid groups for enhanced water solubility to track cellular components (e.g., lysosomes) .

- Antitumor Studies : Derivatives (e.g., dichloroanthraquinones) inhibit DNA topoisomerase II, assessed via MTT assays in cancer cell lines .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Answer :

- Temperature Control : Maintain nitration below 5°C to reduce dinitro by-products .

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to improve regioselectivity .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nitro group orientation .

Q. What mechanisms underlie the compound’s photophysical behavior in different solvents?

- Answer : Solvent polarity affects intramolecular charge transfer (ICT):

- Polar Solvents (e.g., DMSO) : Stabilize excited states, causing redshifted emission .

- Nonpolar Solvents (e.g., benzene) : Restrict ICT, leading to fluorescence quenching .

- Method : Use time-resolved fluorescence spectroscopy to map solvent-dependent decay kinetics .

Q. How can contradictory data on biological activity across studies be resolved?

- Answer : Potential factors include:

- Purity Variability : Impurities (e.g., residual sulfonic acid derivatives) may skew cytotoxicity results. Validate via LC-MS .

- Cell Line Specificity : Test activity in multiple lines (e.g., HeLa vs. MCF-7) to identify target selectivity .

- Assay Conditions : Standardize protocols (e.g., incubation time, concentration) to reduce variability .

Q. What advanced analytical methods are used to detect degradation products under oxidative conditions?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。